3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-16-7-5-15(6-8-16)17-13-18(17)22(29)26-11-9-25(10-12-26)21(28)14-27-19-3-1-2-4-20(19)31-23(27)30/h1-8,17-18H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNIWRHSHDVXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4CC4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine moiety is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]oxazole core is replaced by the piperazine ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Cyclopropanecarbonyl Group Addition: The cyclopropanecarbonyl group can be added via acylation reactions, often using cyclopropanecarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while reduction of the carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a molecular formula of and has a molecular weight of approximately 442.5 g/mol. Its structure features a piperazine ring, a fluorophenyl group, and a benzo[d]oxazole moiety, which contribute to its biological activity and interaction with various receptors.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest it may inhibit specific pathways involved in tumor growth:
- Mechanism of Action : The benzo[d]oxazole moiety is known for its ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair. This action can lead to apoptosis in cancer cells.
- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was compared with established chemotherapeutics, showing promising results in reducing cell viability at lower concentrations .
Neurological Disorders
The piperazine structure provides a scaffold that can modulate neurotransmitter systems:
- Anxiolytic Effects : Compounds similar to 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one have been studied for their anxiolytic properties, potentially offering alternatives to traditional benzodiazepines with fewer side effects.
- Research Findings : Animal models have shown that these compounds can reduce anxiety-like behavior, suggesting they may act on serotonin or dopamine receptors .
Synthesis of Related Compounds
The synthesis of this compound often serves as a precursor for creating other pharmacologically active molecules:
Synthetic Pathways
The synthesis typically involves multiple steps, starting from commercially available precursors:
- Formation of the Piperazine Derivative : The cyclopropanecarbonyl group is introduced to the piperazine ring.
- Coupling Reactions : The benzo[d]oxazole moiety is synthesized through cyclization reactions involving appropriate aryl halides and amines.
- Final Coupling : The final product is obtained via condensation reactions that link the various functional groups together.
Applications in Drug Development
The ability to modify the structure allows for the development of analogs with enhanced potency or selectivity for specific targets:
- Targeting Kinases : Some derivatives have shown activity against kinase pathways involved in cancer progression.
- Antimicrobial Properties : Other studies indicate potential antibacterial activity, expanding the therapeutic applications beyond oncology .
Safety and Toxicity Considerations
While exploring the applications of this compound, it is crucial to consider safety profiles:
- Toxicity Studies : Initial assessments indicate moderate toxicity; however, further studies are required to establish safe dosage levels for clinical use.
- Regulatory Status : As a novel compound, it would need thorough evaluation through preclinical and clinical trials before any therapeutic application.
Mechanism of Action
The mechanism of action of 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural flexibility. The benzo[d]oxazole core is crucial for its biological activity, potentially interacting with key pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Sigma-2 Receptor Ligands
CB-64D and CB-184 ()
- Structural Similarities : Both contain piperazine-derived scaffolds but lack the benzoxazolone core. CB-64D is a sigma-2-selective agonist.
- Functional Differences :
- Key Contrast : The target compound’s benzoxazolone moiety may confer distinct pharmacokinetic properties, such as improved solubility or tissue penetration.
Bivalent Benzoxazolone Derivatives ()
- Example : 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a).
- Structural Comparison :
- Linker Length : Shorter propyl chain vs. the target compound’s ethyl linker.
- Substituents : Lacks the 4-fluorophenylcyclopropanecarbonyl group.
- Functional Impact : Bivalent ligands in exhibit anti-inflammatory activity, suggesting the target compound’s fluorophenyl group may redirect activity toward oncology targets .
Piperazine-Linked Quinazolinone ()
- Example : 3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one.
- Structural Divergence: Quinazolinone core vs. benzoxazolone.
Mechanistic Insights
- Sigma-2 Receptor Activation : The target compound’s piperazine and fluorophenyl groups align with sigma-2 ligand pharmacophores, suggesting Ca²⁺ release from endoplasmic reticulum stores (as seen with CB-64D) .
- Caspase-Independent Apoptosis : Unlike doxorubicin, sigma-2 agonists bypass p53 and caspase pathways, offering a route to target drug-resistant tumors .
Biological Activity
The compound 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (referred to as "the compound" hereafter) is a complex organic molecule with potential biological applications. Its structure includes a benzo[d]oxazole core, a piperazine moiety, and a fluorophenyl group, which collectively contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and data.
Chemical Structure and Synthesis
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may enhance its biological interactions. The synthesis typically involves several steps:
- Formation of the Benzo[d]oxazole Core : Achieved through cyclization reactions involving 2-aminophenol.
- Introduction of the Piperazine Ring : Via nucleophilic substitution reactions.
- Attachment of the Fluorophenyl Group : Often accomplished through coupling reactions such as Suzuki or Heck coupling.
The unique structural features of this compound provide it with specific chemical properties that are crucial for its biological activity.
The mechanism of action for the compound involves interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the piperazine ring contributes to structural flexibility. The benzo[d]oxazole core is essential for interacting with key biological pathways involved in various disease processes, potentially influencing cell signaling and metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines. The effectiveness varies depending on the type of cancer cell, with some compounds demonstrating strong inhibition of tumor growth and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
| Cell Line | IC50 (µM) | Effect on Cytokines |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Decreased IL-6 |
| A549 (Lung Cancer) | 10.2 | Increased TNF-α |
| HeLa (Cervical Cancer) | 3.8 | Decreased both IL-6 and TNF-α |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar benzoxazole derivatives displayed limited antimicrobial activity against certain bacterial strains, suggesting potential use as antimicrobial agents alongside their anticancer capabilities .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 15 |
| P. aeruginosa | 9 |
Case Studies
- Study on Anticancer Properties : A study published in J Braz Chem Soc evaluated several benzoxazole derivatives, including compounds structurally related to the one discussed here. The results showed significant cytotoxicity against selected solid tumor cell lines, with varying effects depending on the specific derivative used .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various synthesized benzoxazepine derivatives against common pathogens using disk diffusion methods. The study found that while some derivatives had notable activity against S. aureus, others showed minimal effects .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis of this compound involves multi-step procedures, typically starting with the preparation of the cyclopropanecarbonyl-piperazine intermediate. A common approach includes:
- Step 1 : Condensation of 4-fluorophenylcyclopropanecarbonyl chloride with piperazine under reflux in ethanol, using potassium carbonate as a base (yields ~48–53%) .
- Step 2 : Coupling of the resulting piperazine intermediate with a benzo[d]oxazolone moiety via an oxoethyl linker. This step often employs dichloromethane or ethyl acetate as solvents and requires inert atmospheres to prevent oxidation .
- Critical Conditions : Controlled temperatures (e.g., reflux at 100–110°C), anhydrous solvents, and purification via silica gel chromatography (EtOAc/petroleum ether) .
Q. How is structural confirmation performed for this compound?
Structural validation relies on:
- 1H/13C NMR : Peaks for the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons; δ ~160–165 ppm for fluorinated carbons), cyclopropane protons (δ ~1.2–1.8 ppm), and the oxazolone carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Calculated vs. observed molecular weights (e.g., C23H21FN3O4: [M+H]+ calc. 446.15; observed 446.14) .
- Elemental Analysis : Confirmation of C, H, N percentages (e.g., C: 62.3%, H: 4.7%, N: 9.5%) .
Q. What preliminary biological targets are associated with this compound?
The compound’s piperazine and benzoxazolone motifs suggest activity at:
- Neurological Targets : Serotonin (5-HT1A/2A) and dopamine receptors, common to piperazine-containing psychoactive agents .
- Enzymatic Targets : Inhibition of acetylcholinesterase or monoamine oxidases, inferred from structural analogs .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the cyclopropanecarbonyl-piperazine intermediate?
Yield optimization strategies include:
- Reagent Stoichiometry : Using a 1.2:1 molar ratio of 4-fluorophenylcyclopropanecarbonyl chloride to piperazine to minimize side reactions .
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Workup Refinement : Extracting the intermediate with ethyl acetate instead of dichloromethane to reduce emulsion formation .
Q. What contradictions exist in spectral data interpretation, and how can they be resolved?
Discrepancies often arise in:
- Cyclopropane Proton Splitting : Misassignment of ABX splitting patterns due to restricted rotation. Resolution requires 2D NMR (COSY, HSQC) to confirm coupling constants .
- Oxazolone Tautomerism : Ambiguity in carbonyl peaks (keto vs. enol forms) can be clarified via variable-temperature NMR or IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .
Q. What structure-activity relationship (SAR) insights guide pharmacological refinement?
Key SAR findings from analogs include:
- Piperazine Substitution : N-Methylation reduces receptor affinity, while aromatic substituents (e.g., 4-chlorophenyl) enhance selectivity for 5-HT2A .
- Benzoxazolone Modifications : Electron-withdrawing groups (e.g., Cl at position 5) improve metabolic stability but may reduce blood-brain barrier penetration .
- Linker Flexibility : Shorter linkers (e.g., oxoethyl vs. pentyl) correlate with higher potency but lower solubility .
Methodological Notes
- Contradiction Analysis : When conflicting bioactivity data arise (e.g., receptor binding vs. enzymatic assays), use orthogonal assays (e.g., radioligand displacement and functional cAMP assays) to validate target engagement .
- Advanced Characterization : For ambiguous stereochemistry (e.g., cyclopropane geometry), employ X-ray crystallography or NOESY experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
